5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine
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Overview
Description
“5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, the multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1 H,3 H)-dione with arylamines and aldehydes in a ratio of 1: 1: 2 yielded the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1 H,3 H)-diones .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been established by spectroscopy techniques . For instance, the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
Pyrimidines exhibit potent anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives have been analyzed using various techniques . For instance, the in silico ADME profiling and physiochemical properties predict drug-like properties with a very low toxic effect .Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to 5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine have been synthesized and evaluated for various biological activities. For instance, Gorle et al. (2016) reported the synthesis of pyrimidine derivatives linked with morpholinophenyl groups, showcasing their significant larvicidal activity, hinting at potential applications in pest control and insect-borne disease mitigation (Gorle et al., 2016).
Antitumor Activity
The antitumor activity of acyclonucleoside derivatives of 5-fluorouracil, a closely related compound, indicates the potential for this compound derivatives to serve in cancer therapy. Rosowsky et al. (1981) synthesized an acyclonucleoside derivative demonstrating significant antitumor activity in mouse models, showcasing the therapeutic potential of such compounds in oncology (Rosowsky et al., 1981).
Solvatochromism and Sensitivity Towards Nitroaromatic Compounds
Verbitskiy et al. (2018) explored the synthesis and photophysical properties of D–π–A–π–D type pyrimidine-based dyes, revealing strong emission solvatochromism and high sensitivity response for nitroaromatic compounds in solutions. This indicates potential applications in the development of fluorescent materials for sensing applications (Verbitskiy et al., 2018).
In Vivo Metabolism Monitoring
Stevens et al. (1984) utilized 19F NMR to monitor the metabolism of 5-fluorouracil in tumors and liver, demonstrating the potential of fluorinated pyrimidines in tracking drug metabolism and distribution within the body non-invasively. This research opens avenues for using similar compounds in pharmacokinetic studies and personalized medicine applications (Stevens et al., 1984).
Mechanism of Action
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4S/c13-8-3-1-7(2-4-8)9-5-18-12-10(9)11(17-14)15-6-16-12/h1-6H,14H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUCRKAZFZIXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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